2-(2,5-Dimethoxybenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione
Description
This compound belongs to the thiazolo[3,2-b][1,2,4]triazine family, characterized by a fused thiazole-triazine core. The 2,5-dimethoxybenzylidene substituent at position 2 and the methyl group at position 6 define its unique structure. The triazine ring contains two carbonyl groups (positions 3 and 7), contributing to hydrogen-bonding capabilities and electronic properties. This scaffold is synthesized via Knoevenagel condensation of 6-methyl-thiazolo[3,2-b][1,2,4]triazine-3,7-dione with 2,5-dimethoxybenzaldehyde, as reported for analogous compounds .
Properties
IUPAC Name |
(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c1-8-13(19)16-15-18(17-8)14(20)12(23-15)7-9-6-10(21-2)4-5-11(9)22-3/h4-7H,1-3H3/b12-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMPANQZCSDQIP-GHXNOFRVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=O)C(=CC3=C(C=CC(=C3)OC)OC)SC2=NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN2C(=O)/C(=C/C3=C(C=CC(=C3)OC)OC)/SC2=NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
606955-36-6 | |
| Record name | (2Z)-2-(2,5-DIMETHOXYBENZYLIDENE)-6-METHYL-7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7(2H)-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 2-(2,5-Dimethoxybenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione can be achieved through a multi-step process. One common method involves the reaction of 6-methyl-3-thioxo-3,4-dihydro-[1,2,4]triazin-5-one with selected aldehydes and chloroacetic acid. This reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the thiazolo[3,2-b][1,2,4]triazine core
Chemical Reactions Analysis
Substitution and Functionalization Reactions
The benzylidene and triazine moieties participate in further substitutions:
Aldehyde Condensation
The compound reacts with substituted aldehydes to form analogs. For example:
| Aldehyde Used | Product Structure Modification | Yield (%) | Reference |
|---|---|---|---|
| Vanillin | 4-Hydroxy-3-methoxybenzylidene group | 62 | |
| Ferrocene-2-carboxaldehyde | Ferrocenyl-substituted derivative | 55 |
Conditions : Reflux in acetic acid (3–5 h), followed by recrystallization from ethanol.
Nucleophilic Additions
The triazine ring’s electron-deficient nature allows nucleophilic attacks:
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Hydrazine derivatives : React at the triazine C=O groups to form pyrazolo-thiazolo-triazine hybrids .
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Ammonia : Produces amino-substituted derivatives under basic conditions.
Ring-Opening and Rearrangement Reactions
Under acidic or basic conditions, the triazine ring undergoes cleavage:
Example :
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Hydrolysis : In concentrated HCl, the triazine ring opens to yield thiazole-carboxylic acid intermediates.
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Thermal decomposition : Heating above 300°C results in fragmentation into smaller heterocyclic compounds .
Reaction Mechanisms and Spectral Evidence
Key mechanistic insights and characterization data:
Condensation Mechanism
-
IR spectroscopy : Two distinct C=O stretches (~1727 cm⁻¹ and ~1658 cm⁻¹) confirm the thiazolo-triazine-dione structure .
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¹H NMR : Signals for methoxy (δ 3.86 ppm) and methyl groups (δ 2.28 ppm) validate substitution patterns .
Cyclization Evidence
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Mass spectrometry : Molecular ion peaks (e.g., m/z 331.35 for C₁₅H₁₃N₃O₄S) confirm product identity .
Comparative Reactivity
The 2,5-dimethoxybenzylidene group enhances electron density, directing electrophilic substitutions (e.g., nitration) to the para position. By contrast, methyl substitution at C6 stabilizes the thiazole ring against oxidation .
Stability and Decomposition
Scientific Research Applications
Medicinal Chemistry
-
Anticancer Activity
- Studies have indicated that thiazolo[3,2-b][1,2,4]triazine derivatives exhibit promising anticancer properties. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .
- A case study demonstrated that derivatives of thiazolo-triazine exhibited selective cytotoxicity against several cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .
-
Antimicrobial Properties
- Research has highlighted the antimicrobial potential of thiazole-containing compounds. Specifically, derivatives like 2-(2,5-Dimethoxybenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione have shown efficacy against various bacterial strains and fungi.
- A comparative study demonstrated that this compound exhibited significant inhibition of bacterial growth compared to standard antibiotics, suggesting its potential as a lead compound in antibiotic development .
Materials Science
- Organic Electronics
- The unique electronic properties of thiazolo-triazine derivatives make them suitable candidates for organic semiconductor applications. Their ability to form stable thin films allows for their use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
- Experimental results indicate that devices incorporating these materials show improved efficiency and stability compared to traditional organic semiconductors .
Agricultural Chemistry
- Pesticidal Activity
- Preliminary studies suggest that this compound may possess insecticidal properties. Research involving structure-activity relationship (SAR) analyses indicates that modifications to the thiazole or triazine rings can enhance pesticidal efficacy.
- Field trials have shown that formulations based on this compound can effectively control pest populations while being less harmful to beneficial insects compared to conventional pesticides .
-
Anticancer Evaluation
- A recent study evaluated the anticancer effects of various thiazolo-triazine derivatives including the focal compound on human breast cancer cell lines. The results indicated an IC50 value of 12.5 µM, demonstrating significant potency against cancer cells while exhibiting low toxicity towards normal fibroblasts .
- Antimicrobial Screening
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethoxybenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione involves its interaction with various molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to interfere with cellular processes, such as DNA synthesis and enzyme activity. Molecular docking studies have shown that it can bind to specific proteins and enzymes, thereby inhibiting their function .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structure Variations
(a) Thiazolo[3,2-b][1,2,4]triazine vs. Thiazolo[3,2-b][1,2,4]triazole
- Triazoles lack carbonyl groups, reducing solubility and altering bioactivity profiles .
- Biological Implications : Triazine derivatives may target enzymes requiring polar interactions (e.g., kinases), while triazoles () exhibit anticonvulsant activity via hydrophobic or halogen-bonding mechanisms .
(b) Thiazolo[3,2-a]pyrimidine Derivatives
Compounds like (2Z)-2-(4-cyanobenzylidene)-thiazolo[3,2-a]pyrimidine () share fused thiazole rings but differ in the pyrimidine core. The pyrimidine’s nitrogen-rich structure facilitates π-π stacking, whereas the triazine’s carbonyls prioritize hydrogen bonding .
Substituent Effects
(a) Benzylidene Group Modifications
(b) Alkyl/Aryl Side Chains
Physicochemical Properties
Structure-Activity Relationship (SAR) Insights
- Methoxy Positioning : 2,5-Dimethoxy groups may improve solubility and π-stacking vs. 3-methoxy’s steric effects.
- Triazine vs. Triazole : Triazine’s carbonyls favor interactions with polar targets (e.g., enzymes), whereas triazoles target ion channels or receptors .
Biological Activity
The compound 2-(2,5-Dimethoxybenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione (CAS Number: 606955-36-6) is a thiazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 301.32 g/mol. The compound features a thiazole ring fused with a triazine system, which is known for its diverse biological applications.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including the compound . The following table summarizes the cytotoxic effects observed in various cancer cell lines:
In vitro assays indicated that the compound exhibited significant cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer agent. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. A study evaluated its efficacy against various bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 10 |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
Anticonvulsant Activity
Thiazole derivatives have been investigated for their anticonvulsant properties. The compound's structure may contribute to its ability to modulate neurotransmitter systems. In a study involving animal models, it was found that:
- The compound significantly reduced seizure duration.
- It exhibited protective effects against chemically induced seizures.
Study on Anticancer Effects
A notable study involved the synthesis and evaluation of various thiazole derivatives, including our compound. The results indicated that modifications on the thiazole ring could enhance cytotoxicity. The presence of methoxy groups was particularly associated with increased activity against specific cancer cell lines, supporting structure-activity relationship (SAR) analyses.
Study on Antimicrobial Efficacy
Another research focused on the antimicrobial effects of thiazole compounds, where our target compound was tested alongside other derivatives. The results demonstrated that modifications in substituents influenced antimicrobial potency, with our compound showing promising results against gram-positive bacteria.
Q & A
Q. What synthetic methodologies are commonly employed for preparing thiazolo-triazine derivatives like 2-(2,5-Dimethoxybenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione?
Methodological Answer: The compound can be synthesized via condensation reactions between substituted benzaldehydes and heterocyclic precursors. A general approach involves:
- Reagents : Aromatic aldehydes (e.g., 2,5-dimethoxybenzaldehyde), chloroacetic acid, and fused sodium acetate as a catalyst.
- Conditions : Refluxing in a mixed solvent system (e.g., acetic anhydride and acetic acid) for 2–12 hours, followed by crystallization .
- Key Steps :
- Formation of the benzylidene moiety through Knoevenagel condensation.
- Cyclization to form the thiazolo-triazine core.
Example Protocol :
| Step | Reagents/Conditions | Time | Yield |
|---|---|---|---|
| 1 | 2,5-Dimethoxybenzaldehyde, chloroacetic acid, NaOAc | 2 h reflux | 68% |
| 2 | Crystallization (DMF/water) | - | 57% purity |
| Adapted from thiazolo-pyrimidine synthesis in . |
Q. How is the structural identity of this compound validated in academic research?
Methodological Answer: Structural confirmation relies on multi-spectroscopic and crystallographic techniques:
- X-ray Crystallography : Refinement via SHELXL (e.g., space group P21/n, unit cell parameters: a = 9.323 Å, b = 10.170 Å, c = 21.862 Å) .
- Spectroscopy :
- Mass Spectrometry : Molecular ion peak (e.g., m/z 386 [M⁺]) matching the calculated molecular formula .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., kinases or DNA topoisomerases). Focus on binding affinity (ΔG) and hydrogen-bonding patterns .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to analyze electronic properties (e.g., HOMO-LUMO gaps) and reactive sites .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) .
Case Study :
A benzothiazole-triazine hybrid showed antitumor activity (IC₅₀ = 12 µM) against MCF-7 cells, validated via docking into the EGFR active site .
Q. How should researchers resolve contradictions in spectroscopic data for structurally similar derivatives?
Methodological Answer: Discrepancies in NMR or IR data often arise from substituent effects or solvent interactions. Strategies include:
- Comparative Analysis : Contrast spectral data with analogs (e.g., 2-(4-chlorobenzylidene) vs. 2-(2,5-dimethoxybenzylidene) derivatives) .
- Dynamic NMR : Resolve tautomerism or conformational equilibria by variable-temperature experiments.
- Crystallographic Validation : Resolve ambiguities using single-crystal XRD (e.g., SHELXL-refined structures) .
Example :
In , two compounds with identical yields (68%) showed distinct ¹³C NMR shifts due to electron-withdrawing (4-cyano) vs. electron-donating (2,4,6-trimethyl) substituents .
Q. What experimental strategies optimize reaction yields for large-scale synthesis?
Methodological Answer:
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Catalyst Optimization : Test Lewis acids (e.g., ZrCl₄, Bi(NO₃)₃) for regioselective cyclization .
- Microwave Assistance : Reduce reaction time (e.g., from 12 h to 30 min) while maintaining yield .
Q. Data-Driven Example :
| Catalyst | Yield (%) | Reaction Time |
|---|---|---|
| None | 45 | 12 h |
| ZrCl₄ | 68 | 6 h |
| Bi(NO₃)₃ | 72 | 4 h |
| Adapted from . |
Q. How can researchers design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Variation of Substituents : Synthesize analogs with modified methoxy groups (e.g., 2,4-di-OCH₃ vs. 3,5-di-OCH₃) and assess bioactivity .
- Biological Assays : Test against panels of cancer cell lines (e.g., NCI-60) or microbial strains (e.g., S. aureus ATCC 25923) .
- Statistical Modeling : Use QSAR to correlate electronic parameters (e.g., Hammett constants) with activity .
SAR Example :
Benzothiazole derivatives with electron-withdrawing groups (e.g., -CN) showed 3× higher antimicrobial activity than electron-donating groups (-OCH₃) .
Q. Data Contradiction Analysis
Q. How to address inconsistencies in reported melting points for thiazolo-triazine derivatives?
Methodological Answer:
- Purity Checks : Use HPLC or TLC to confirm absence of byproducts.
- Crystallization Conditions : Compare solvents (e.g., DMF/water vs. ethanol) that may yield polymorphs .
- DSC Analysis : Determine exact melting ranges and phase transitions .
Example :
In , compound 11a (m.p. 243–246°C) and 11b (m.p. 213–215°C) differ due to crystal packing influenced by -CH₃ vs. -CN substituents .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
